molecular formula C8H14O B2651278 Cyclohept-2-en-1-ylmethanol CAS No. 134889-65-9

Cyclohept-2-en-1-ylmethanol

Cat. No.: B2651278
CAS No.: 134889-65-9
M. Wt: 126.199
InChI Key: KCJCCCUUJHKEGY-UHFFFAOYSA-N
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Description

Cyclohept-2-en-1-ylmethanol is an organic compound that belongs to the class of alcohols It features a cycloheptene ring with a hydroxymethyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohept-2-en-1-ylmethanol can be synthesized through several methods. One common approach involves the reduction of cyclohept-2-en-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically proceeds under mild conditions, yielding the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclohept-2-en-1-one. This process can be carried out using a metal catalyst such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclohept-2-en-1-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form cyclohept-2-en-1-one using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to cyclohept-2-en-1-ylmethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: Cyclohept-2-en-1-one.

    Reduction: Cyclohept-2-en-1-ylmethane.

    Substitution: Cyclohept-2-en-1-yl chloride or bromide.

Scientific Research Applications

Cyclohept-2-en-1-ylmethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its unique structural properties.

Mechanism of Action

The mechanism of action of cyclohept-2-en-1-ylmethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, altering the pathways and functions of the target molecules.

Comparison with Similar Compounds

  • Cyclohept-2-en-1-one
  • Cyclohept-2-en-1-yl chloride
  • Cyclohept-2-en-1-yl bromide

Properties

IUPAC Name

cyclohept-2-en-1-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h3,5,8-9H,1-2,4,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJCCCUUJHKEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C=CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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